CopperPyrithione

Description

Historical Context and Evolution of Pyrithione-Based Biocides in Research

The use of biocides to prevent biofouling on ship hulls dates back to ancient civilizations. researchgate.netmdpi.com In the mid-20th century, organotin compounds, particularly tributyltin (TBT), became the dominant antifouling agents due to their high efficacy. researchgate.netmdpi.com However, by the 1980s, severe environmental consequences, such as endocrine disruption in marine life, led to widespread restrictions and eventual bans on TBT. researchgate.net

This regulatory shift created a demand for effective, yet more environmentally benign, alternatives. As a result, a new class of "booster" biocides emerged, which were often existing fungicides and herbicides adapted for antifouling applications. researchgate.net Among these, pyrithione-based compounds, initially developed in the 1930s, gained prominence. researchgate.netwikipedia.org Zinc pyrithione (B72027) was one of the most widely adopted alternatives to TBT. researchgate.netresearchgate.net

The research into and application of pyrithione-based biocides continued to evolve, leading to the investigation of other metal complexes, including copper pyrithione. This evolution was driven by the need for biocides with broad-spectrum activity and improved environmental profiles compared to their predecessors. researchgate.net

The Unique Role of Copper in Pyrithione Complexation for Enhanced Bioactivity Research

The bioactivity of pyrithione compounds is significantly influenced by the metal ion with which they are complexed. While zinc pyrithione has been widely used, research has increasingly focused on copper pyrithione due to the unique role of copper in enhancing its biocidal effects.

Copper itself is an essential trace element but can be toxic to microorganisms in excess. rsc.orgmdpi.com The complexation of copper with pyrithione, a lipophilic ligand, facilitates the transport of copper ions across cell membranes. rsc.orgnih.gov This mechanism, where pyrithione acts as an ionophore for copper, is central to its enhanced bioactivity. nih.gov Once inside the cell, the delivered copper can disrupt essential cellular processes. rsc.orgnih.gov

Research has shown that copper pyrithione can inactivate iron-sulfur cluster-containing proteins, which are vital for microbial metabolism and growth. nih.govdrugbank.comoup.com This targeted disruption of essential enzymatic functions contributes to the potent antifungal and antibacterial properties of the complex. drugbank.comoup.com The synergy between the pyrithione ligand and the copper ion results in a highly effective biocide. mdpi.com

Table 1: Comparison of Pyrithione-Based Biocides

| Feature | Zinc Pyrithione | Copper Pyrithione |

|---|---|---|

| Primary Metal Ion | Zinc | Copper |

| Primary Mechanism | Acts as a zinc ionophore, but its antifungal activity is primarily mediated by increasing intracellular copper levels. nih.govdrugbank.comoup.com | Acts as a copper ionophore, directly delivering copper ions into cells. rsc.orgnih.gov |

| Key Cellular Target | Inactivates iron-sulfur cluster-containing proteins. nih.govdrugbank.comoup.com | Inactivates iron-sulfur cluster-containing proteins and other essential biomolecules. rsc.orgdrugbank.comoup.com |

| Notable Applications | Antidandruff shampoos, antifouling paints. researchgate.netdrugbank.com | Marine antifouling paints, industrial coatings. irochemical.comalliedmarketresearch.commaximizemarketresearch.com |

Current Academic Relevance and Research Trajectories of Copper Pyrithione

Copper pyrithione remains a compound of high interest in academic and industrial research. Current research is exploring several key areas to expand its applications and improve its properties.

One significant area of investigation is overcoming the low aqueous solubility of copper pyrithione, which can limit its bioavailability and applications. rsc.orgrsc.org Researchers are developing novel formulations, such as water-soluble complexes, to enhance its utility in a wider range of environments. rsc.orgresearchgate.net For instance, the synthesis of PEG-substituted pyrithione copper(II) complexes has shown promise in increasing aqueous solubility while retaining biological activity. rsc.org

Another major research focus is its application in marine antifouling coatings. alliedmarketresearch.commaximizemarketresearch.com With increasing regulations on biocides, there is a continuous need for effective and environmentally acceptable antifouling agents. researchandmarkets.com Research is ongoing to optimize the performance of copper pyrithione in paint formulations and to understand its long-term environmental fate. wipo.intnih.gov

Furthermore, the potent bioactivity of copper pyrithione has led to investigations into its potential in other fields. Studies have explored its cytotoxic effects against cancer cells and its antibacterial activity, suggesting possibilities for therapeutic applications. rsc.orgrsc.org The ability of copper pyrithione to act as a copper ionophore is a key aspect of this research, as targeted copper delivery is a strategy being explored in cancer therapy. rsc.org

Table 2: Current Research Areas for Copper Pyrithione

| Research Area | Focus | Recent Findings |

|---|---|---|

| Enhanced Solubility | Development of water-soluble copper pyrithione complexes. | PEG-substituted complexes show increased solubility and retained bioactivity. rsc.org |

| Antifouling Technology | Optimization of copper pyrithione in marine paint formulations. wipo.int | Continued use as a primary biocide in antifouling coatings. alliedmarketresearch.commaximizemarketresearch.com |

| Biomedical Applications | Investigation of anticancer and antibacterial properties. | Demonstrates cytotoxicity against various cancer cell lines and activity against bacteria. rsc.org |

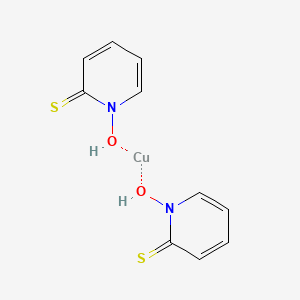

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;1-hydroxypyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154592-20-8 | |

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Structural Elucidation in Research

Diverse Synthetic Pathways for Copper Pyrithione (B72027) Complex Formation

The synthesis of copper pyrithione can be achieved through various chemical routes, ranging from traditional ligand synthesis and coordination reactions to more modern, sustainable approaches.

The foundational method for producing copper pyrithione involves the synthesis of the pyrithione ligand, which is then reacted with a copper salt. Pyrithione (1-hydroxy-2(1H)-pyridinethione) is a bidentate ligand that coordinates to the copper ion through its oxygen and sulfur atoms. mdpi.com The synthesis of the ligand itself can start from precursors like 2-aminopyridine (B139424) or 2-chloropyridine (B119429). google.compatsnap.com One common laboratory and industrial-scale synthesis involves the reaction of a water-soluble copper salt, such as copper(II) sulfate (B86663), with a soluble salt of pyrithione, like sodium pyrithione. google.com This ion-exchange reaction typically occurs in an aqueous or organic medium. google.com

The coordination chemistry of pyrithione with copper is well-established, forming a neutral complex, bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper, often abbreviated as [Cu(PyS)₂]. rsc.orgscbt.com The reaction stoichiometry is typically a 2:1 molar ratio of the pyrithione ligand to the copper(II) ion. rsc.org The resulting complex is a green crystalline powder with low solubility in water. chemicalbook.com Researchers have also explored the synthesis of water-soluble derivatives by introducing amphiphilic substituents, such as polyethylene (B3416737) glycol (PEG) chains, onto the pyrithione ligand prior to complexation with copper. rsc.org

A notable synthesis method starts with 2-chloropyridine, which is oxidized to 2-chloropyridine N-oxide. This intermediate is then reacted with sodium hydrosulfide (B80085) to form sodium pyrithione, which subsequently chelates with a copper salt like copper(II) sulfate to yield copper pyrithione. google.com This process has been optimized to enhance yield and product purity. google.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Chloropyridine | Hydrogen Peroxide, Sodium Hydrosulfide, Copper(II) Sulfate | 2-Chloropyridine N-oxide, Sodium Pyrithione | Copper Pyrithione | google.com |

| Zinc Pyrithione | Copper(II) Sulfate | - | Copper Pyrithione | nih.gov |

| Pyrithione Sodium Salt | Copper(II) Chloride | - | Copper Pyrithione | rsc.orgnih.gov |

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for copper pyrithione. One such approach involves the in situ generation of copper pyrithione within a product matrix, such as an antifouling paint. This can be achieved by reacting zinc pyrithione with a copper compound, like cuprous oxide, in the presence of a non-reactive polymer matrix. justia.comgoogle.comgoogle.com This method avoids the isolation of the copper pyrithione powder, reducing handling and potential exposure. google.com The reaction can be carried out in a solvent that may contain a water-miscible component. justia.com

Another green aspect is the use of safer and more abundant oxidants. Research has shown that molecular oxygen or air can be used as the oxidant in certain catalytic applications of copper pyrithione, which is a significant improvement over traditional, often toxic, heavy metal oxidants. researchgate.net The development of syntheses in aqueous media also contributes to the green profile of copper pyrithione production. google.comresearchgate.net

| Green Chemistry Approach | Description | Reactants | Benefit | Reference |

| In-situ Generation | Formation of copper pyrithione directly within a polymer matrix. | Zinc Pyrithione, Copper Compound (e.g., Copper Hydroxide) | Reduced handling and dust exposure, less agglomeration. | justia.comgoogle.com |

| Use of Green Oxidants | Employing molecular oxygen or air in catalytic oxidations. | Alcohols, O₂/Air | Avoids toxic heavy metal oxidants, environmentally benign. | researchgate.net |

| Aqueous Synthesis | Using water as a solvent for the reaction. | Soluble Pyrithione Salt, Soluble Copper Salt | Reduces reliance on organic solvents. | google.comresearchgate.net |

Recent research has highlighted the catalytic potential of copper pyrithione itself. It has been effectively used as a catalyst for the aerobic oxidation of primary and secondary benzyl (B1604629) alcohols to their corresponding aldehydes and ketones with high yields. researchgate.net This reaction proceeds under mild conditions using molecular oxygen or air as the oxidant. researchgate.net Copper pyrithione has also been demonstrated as a catalyst for C-N and C-S coupling reactions, facilitating the synthesis of N-arylheterocycles and di(hetero)aryl sulfides under mild conditions. researchgate.net In some C-S coupling reactions, copper pyrithione can serve as both the catalyst and the coupled partner. researchgate.net

One-pot syntheses, which involve multiple reaction steps in a single reactor, offer advantages in terms of efficiency and waste reduction. A one-pot protocol for the synthesis of 2-substituted indoles utilizes a copper-based catalyst derived from a metal-organic framework (MOF) in a domino Sonogashira coupling-cyclization reaction. orcid.org While not directly using pre-formed copper pyrithione as the catalyst, this illustrates the trend towards more efficient, copper-catalyzed one-pot strategies in related synthetic fields.

Green Chemistry Principles Applied to Copper Pyrithione Synthesis

Advanced Spectroscopic and Crystallographic Techniques for Structural Analysis

The precise three-dimensional structure and electronic properties of copper pyrithione are crucial for understanding its activity. Advanced analytical techniques are indispensable for this purpose.

X-ray crystallography is the definitive method for determining the solid-state structure of crystalline compounds like copper pyrithione. mdpi.com Studies have confirmed that in the solid state, copper pyrithione exists as a complex where the copper(II) ion is chelated by two pyrithione ligands through their oxygen and sulfur atoms. rsc.org The coordination geometry around the copper center is typically described as square planar. rsc.org

Interestingly, crystallographic analysis has revealed the existence of both cis and trans isomers. While the parent [Cu(PyS)₂] complex has been observed in the trans isomeric form, a PEG-substituted derivative, [Cu(PyS1)₂], was found to co-crystallize with both cis and trans isomers in the same unit cell. rsc.org The crystal packing of these isomers shows different intermolecular interactions, with adjacent cis isomers displaying Cu–O and Cu–S interactions, and trans isomers showing intermolecular Cu–S interactions. rsc.org X-ray powder diffraction (XRPD) is also used to analyze the crystalline structure of copper pyrithione and related complexes. google.comacs.org

| Technique | Information Obtained | Key Findings | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, isomerism. | Confirmed square planar geometry; identified cis and trans isomers. | mdpi.comrsc.org |

| X-ray Powder Diffraction (XRPD) | Crystalline phase identification, lattice parameters. | Used to confirm the crystal structure and analyze phase transitions. | google.comacs.org |

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques like NMR and EPR offer insights into the structure and behavior of copper pyrithione in solution. ¹H and ¹³C NMR spectroscopy are valuable for characterizing the organic pyrithione ligand and its derivatives before and after complexation. mdpi.comrsc.orgconicet.gov.ar NMR can confirm the formation of intermediates and final ligand products during synthesis. rsc.org The stability of copper pyrithione complexes when used as catalysts has also been examined using NMR spectroscopy. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly well-suited for studying paramagnetic species like the copper(II) (d⁹) ion in copper pyrithione. nih.govmdpi.com EPR studies confirm the presence of Cu(II) and can provide detailed information about its electronic structure and coordination environment. nih.govresearchgate.net This technique has been instrumental in distinguishing between the cis and trans isomers of copper pyrithione in solution, as they exhibit different EPR signals. nih.gov For example, in a study of the related copper-containing antibiotic fluopsin C, room temperature EPR spectra in toluene (B28343) showed distinct signals for the cis and trans isomers, allowing for their relative concentrations to be determined. nih.gov

| Technique | Analyte | Information Gained | Reference |

| ¹H and ¹³C NMR | Pyrithione ligands and complexes | Structural confirmation of organic ligand framework, analysis of catalyst stability. | mdpi.comrsc.orgnih.govrsc.org |

| EPR Spectroscopy | Copper(II) center | Confirmation of Cu(II) oxidation state, electronic structure, differentiation of isomers. | nih.govmdpi.comresearchgate.net |

Vibrational Spectroscopies (FTIR, Raman) in Ligand-Metal Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of copper pyrithione, officially known as Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper(II). d-nb.infomjcce.org.mk These methods provide detailed insights into the coordination environment by detecting the vibrational modes of the pyrithione ligand and their shifts upon chelation to the copper(II) ion. d-nb.info The interaction between the ligand and the metal center directly influences the bond strengths and, consequently, the frequencies of their vibrations. d-nb.infobdu.ac.in

In the copper pyrithione complex, the pyrithione ligand acts as a bidentate chelator, binding to the copper ion through its oxygen and sulfur atoms. conicet.gov.armdpi.com This coordination is directly observable in the vibrational spectra. FTIR and Raman are complementary techniques; a molecular vibration that is active in Raman may be inactive in IR, and vice-versa, providing a more complete picture of the molecular structure. d-nb.infobdu.ac.in

Key spectral features for copper pyrithione include:

Metal-Ligand Vibrations: The most direct evidence of coordination comes from the appearance of new vibrational bands at lower frequencies (typically below 400 cm⁻¹), which are attributed to the stretching of the newly formed copper-sulfur (Cu-S) and copper-oxygen (Cu-O) bonds. acs.orgnih.gov For instance, a Raman band observed around 320 cm⁻¹ can be assigned to the ν(Cu–S) stretching mode.

Ligand Band Shifts: Upon complexation, the vibrational frequencies of the pyrithione ligand itself are altered. The C=S and N-O stretching vibrations are particularly sensitive to coordination. The shift in these bands to lower or higher wavenumbers compared to the free ligand provides information on the strength and nature of the metal-ligand bond. acs.org

Table 1: Selected Vibrational Modes in Metal-Pyrithione Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Copper Pyrithione |

|---|---|---|

| ν(Cu–S) | ~320 | Direct evidence of the copper-sulfur bond. |

| ν(Cu–O) | ~400 | Direct evidence of the copper-oxygen bond. nih.gov |

| C=S Stretch | Varies | Shift upon coordination indicates S-atom involvement in binding. |

Mass Spectrometry (MS) for Purity Assessment and Speciation Analysis in Research Samples

Mass spectrometry is an indispensable analytical technique for the characterization of copper pyrithione, enabling the confirmation of its molecular weight, assessment of sample purity, and detailed speciation analysis. rsc.orgbiorxiv.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) and inductively coupled plasma mass spectrometry (ICP-MS) provide complementary information. nih.govnih.gov

Purity Assessment: In synthetic research, ESI-MS is routinely used to confirm the formation of the desired copper-ligand complex. rsc.org The resulting mass spectrum will show a peak corresponding to the molecular ion of copper pyrithione, confirming its successful synthesis. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or a UV-Vis detector is also employed to assess the purity of the synthesized compound, ensuring the absence of starting materials or byproducts. rsc.orgnih.gov

Speciation Analysis: The environmental and biological behavior of copper pyrithione is complex, as it can undergo transformations such as ligand exchange or degradation. nih.govresearchgate.net Characterizing these different chemical forms, or species, is crucial.

ESI-MS: This technique has been used to study gas-phase complexes of pyrithione with copper and other transition metals. conicet.gov.arnih.gov Research has identified not only the neutral complex but also charged adduct ions, such as [Cu(PTO)₂]⁺•, providing insights into the redox properties of the complex where the oxidation state of the metal ion may change. conicet.gov.arnih.gov

LC-MS/MS: This method is employed for the sensitive detection and quantification of copper pyrithione in various matrices, such as water samples. biorxiv.org It can distinguish the parent compound from its degradation products like 2-mercaptopyridine (B119420) N-oxide (HPT) and 2,2′-dithio-bispyridine N-oxide (PT₂). researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): To minimize species transformation during analysis, which can be a challenge with chromatographic methods, CE-MS has been developed. nih.gov This approach, coupling CE with both ESI-MS and ICP-MS, provides complementary molecular and elemental information, allowing for the identification and quantification of various pyrithione species in environmental samples. nih.gov

ICP-MS: While ESI-MS provides molecular information, ICP-MS is a highly sensitive elemental technique used to quantify the total copper concentration in a sample. biorxiv.org Hyphenated techniques like HPLC-ICP-MS combine the separation power of chromatography with the element-specific detection of ICP-MS, making it a powerful tool for copper speciation. nih.govresearchgate.net

Table 2: Mass Spectrometry Techniques for Copper Pyrithione Analysis

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| ESI-MS | Structure Confirmation, Gas-Phase Studies | Molecular weight, Fragment ions, Redox behavior | conicet.gov.arrsc.orgnih.gov |

| HPLC-MS | Purity Assessment, Quantification | Separation of components, Purity levels, Concentration | biorxiv.orgnih.gov |

| CE-ICP-MS | Speciation Analysis | Identification and quantification of different pyrithione species | nih.gov |

Characterization of Coordination Geometries and Electronic Structures

The biological activity and physicochemical properties of copper pyrithione are intrinsically linked to its three-dimensional structure, specifically the coordination geometry around the central copper(II) ion and its electronic configuration. rsc.org

As a d⁹ metal ion, copper(II) is subject to the Jahn-Teller effect, which leads to distortions from ideal octahedral or tetrahedral geometries, resulting in a preference for tetragonal (such as square planar or square pyramidal) and trigonal bipyramidal coordination environments. rsc.orgmdpi.com

Coordination Geometry:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of copper pyrithione. Studies have shown that the parent complex, [Cu(PyS)₂], adopts a square planar geometry with the two pyrithione ligands arranged in a trans configuration. conicet.gov.arrsc.org

In this structure, two bidentate pyrithione ligands chelate the copper ion through their sulfur and oxygen atoms. conicet.gov.ar

Interestingly, research on derivatives has revealed more complex structural behavior. A PEG-substituted copper pyrithione complex, [Cu(PyS1)₂], was found to crystallize with both cis and trans isomers co-existing in the unit cell, though both isomers maintain a square planar geometry around the copper center. rsc.orgresearchgate.netrsc.org

Electronic Structure and Computational Studies:

Density Functional Theory (DFT): Computational methods like DFT are crucial for understanding the electronic structure and rationalizing the observed geometries. conicet.gov.arnih.gov DFT calculations complement experimental data by providing insights into bond energies, molecular orbital distributions, and the oxidation state of the metal ion. conicet.gov.ar

For gas-phase adduct ions like [Cu(PTO)₂]⁺•, DFT calculations have been used to determine that structures with two separate pyrithione ligands are energetically more favorable than a single dipyrithione (B146728) ligand. conicet.gov.ar These calculations also help elucidate the complex's redox behavior, suggesting that in some charged species, the oxidation state of the metal can be considered intermediate, with the charge shared between the metal and the redox-active ligands. conicet.gov.ar

The coordination geometry can be fluxional, with complexes interconverting between geometries like trigonal bipyramidal and square pyramidal, which has implications for their reactivity and electron transfer capabilities. rsc.org

Table 3: Structural Properties of Copper Pyrithione

| Property | Description | Method of Determination | Reference |

|---|---|---|---|

| Coordination Number | 4 | X-ray Crystallography, DFT | conicet.gov.ar |

| Geometry | Square Planar (trans isomer) | X-ray Crystallography | conicet.gov.arrsc.org |

| Ligand Binding | Bidentate (O, S chelation) | X-ray Crystallography, Vibrational Spectroscopy | conicet.gov.ar |

| Metal Ion State | Cu(II) (d⁹) | Spectroscopic and Magnetic Studies | rsc.orgmdpi.com |

| Key Structural Feature | Subject to Jahn-Teller distortion | Theoretical Principles | rsc.orgmdpi.com |

Mechanistic Investigations of Copper Pyrithione S Biological Activities

Molecular and Cellular Mechanisms of Antifungal Action

The antifungal efficacy of copper pyrithione (B72027) stems from its ability to interfere with fundamental cellular processes in fungi. This interference is largely mediated by the pyrithione moiety acting as an ionophore for copper, leading to a cascade of disruptive intracellular events.

Disruption of Fungal Membrane Integrity and Ion Homeostasis

Copper pyrithione compromises the integrity of the fungal cell membrane. mdpi.comwikipedia.org The pyrithione component interacts with the plasma membrane, facilitating the transport of copper ions into the cell. drugbank.compeercommunityjournal.org This action disrupts the normal membrane potential and the tightly regulated ion balance necessary for cellular function. Some studies suggest that pyrithione can inhibit membrane transport processes by blocking the proton pump that powers these transport mechanisms. mdpi.comwikipedia.org

Copper Ionophore Activity and Intracellular Copper Accumulation

A key aspect of copper pyrithione's mechanism is the ionophoretic activity of the pyrithione ligand. nih.govnih.govmdpi.com Pyrithione acts as a shuttle, binding to extracellular copper and transporting it across the fungal plasma membrane and intracellular membranes, such as the mitochondrial membrane. drugbank.comnih.gov This leads to a significant increase in the intracellular concentration of copper. nih.govasm.orgtoku-e.com This mechanism is so effective that it is considered a primary driver of the compound's antifungal action. nih.govresearchgate.net

Even when used in the form of zinc pyrithione, the antifungal activity is largely attributed to the uptake of ambient copper. The zinc pyrithione complex can dissociate, allowing the pyrithione to bind with available extracellular copper, forming copper pyrithione and subsequently leading to copper influx. drugbank.comchemicalbook.com

Inactivation of Iron-Sulfur Cluster-Containing Proteins and Metabolic Inhibition

The elevated intracellular copper levels resulting from copper pyrithione's ionophore activity are highly toxic to fungal cells. One of the primary targets of this excess copper is a class of essential proteins containing iron-sulfur (Fe-S) clusters. nih.govasm.orgdrugbank.comnih.gov These proteins are critical for a wide range of metabolic processes. toku-e.comresearchgate.net

Copper ions can displace the iron within these clusters, leading to the inactivation of the proteins. nih.govasm.org This disruption of Fe-S protein function inhibits vital metabolic pathways, including mitochondrial energy production, and ultimately halts fungal growth. drugbank.comresearchgate.net For instance, the enzyme aconitase, which is involved in the Krebs cycle, is a known target. mdpi.comchemicalbook.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Fungal Cells

The accumulation of intracellular copper can also lead to the induction of oxidative stress. Copper's ability to redox cycle contributes to the generation of reactive oxygen species (ROS), which are highly damaging to cellular components like lipids, proteins, and DNA. rsc.orgpitt.edufrontiersin.org The production of ROS is a significant factor in the cytotoxic effects of copper pyrithione on microbial cells. researchgate.net

Modulation of Fungal Gene Expression Profiles

Exposure to copper pyrithione leads to notable changes in the gene expression profiles of fungal cells, reflecting the cellular response to copper-induced stress. Studies in model organisms like Saccharomyces cerevisiae have shown that treatment with pyrithione results in the downregulation of genes involved in copper import, such as the CTR1 copper transporter gene. nih.govoup.com This is a cellular defense mechanism to limit further copper influx. nih.gov

Conversely, genes that help mitigate copper toxicity, such as those encoding metallothioneins (CUP1 and CRS5), which sequester copper ions, are upregulated. nih.govoup.comfrontiersin.org The expression of genes related to iron homeostasis and the synthesis of Fe-S clusters can also be affected as the cell attempts to cope with the damage to these essential components. nih.gov In Aspergillus fumigatus, the transcription factor AfAceA is activated in response to high copper concentrations, inducing the expression of the copper extrusion pump CrpA and proteins involved in ROS detoxification. frontiersin.org

Antibacterial Mechanisms of Action

Copper pyrithione also demonstrates significant antibacterial activity through mechanisms that parallel its antifungal effects. The core of its antibacterial action is the disruption of bacterial cellular functions by increasing intracellular copper levels. wikipedia.orgrsc.org

The pyrithione molecule acts as a copper ionophore, transporting copper across the bacterial cell membrane and leading to its accumulation within the cytoplasm. nih.gov This influx of copper disrupts essential processes. Strains of bacteria that lack copper export mechanisms are found to be more susceptible to copper pyrithione, highlighting the importance of copper delivery in its mechanism. nih.gov

The increased intracellular copper can lead to the mismetallation of enzymes and the generation of reactive oxygen species, causing widespread cellular damage. nih.gov Furthermore, copper pyrithione can work synergistically with certain antibiotics, such as β-lactams. It is thought to deliver copper ions that can inactivate metallo-β-lactamases, enzymes that confer bacterial resistance to these antibiotics. rsc.orgasm.org In some cases, pro-drug strategies have been developed where a non-toxic precursor releases pyrithione in the presence of β-lactamase-producing bacteria, which then chelates available copper to exert a targeted antibacterial effect. nih.govduke.eduacs.org

Table of Research Findings on Copper Pyrithione's Biological Activities

| Organism Type | Mechanism | Key Findings | References |

|---|---|---|---|

| Fungi | Disruption of Membrane Integrity | Pyrithione acts on the plasma membrane, disrupting transport and ion balance. | mdpi.comwikipedia.orgdrugbank.compeercommunityjournal.org |

| Fungi | Copper Ionophore Activity | Pyrithione shuttles copper across cellular membranes, leading to intracellular accumulation. | nih.govnih.govmdpi.comasm.orgresearchgate.net |

| Fungi | Inactivation of Fe-S Proteins | Accumulated copper damages essential iron-sulfur cluster proteins, inhibiting metabolism. | nih.govasm.orgtoku-e.comdrugbank.comnih.govresearchgate.net |

| Fungi | Oxidative Stress | Intracellular copper generates reactive oxygen species (ROS), causing cellular damage. | rsc.orgpitt.edufrontiersin.org |

| Fungi | Gene Expression Modulation | Alters expression of genes for copper transport (CTR1), detoxification (CUP1), and stress response. | nih.govfrontiersin.orgoup.comfrontiersin.org |

| Bacteria | Copper Ionophore Activity | Pyrithione increases intracellular copper levels, leading to toxicity. | wikipedia.orgrsc.orgnih.gov |

| Bacteria | Synergistic Antibiotic Activity | Inactivates metallo-β-lactamases, restoring susceptibility to β-lactam antibiotics. | rsc.orgasm.org |

| Bacteria | Targeted Pro-drug Action | Pro-chelators release pyrithione in the presence of β-lactamases to selectively target resistant bacteria. | nih.govduke.eduacs.org |

Cellular Target Identification and Pathway Perturbation in Bacterial Species

Copper pyrithione (CuPT) exerts its antibacterial effects through a multi-faceted approach that involves the disruption of essential cellular processes. As an ionophore, pyrithione facilitates the transport of copper ions across bacterial cell membranes, leading to an increase in intracellular copper concentrations. mdpi.comdrugbank.commdpi.com This influx of copper is a key factor in its toxicity. mdpi.com

Once inside the cell, excess copper can disrupt iron-sulfur (Fe-S) clusters within proteins, which are crucial for various metabolic pathways. drugbank.comnih.gov This mechanism is similar to copper-induced growth inhibition observed in bacteria. nih.gov Studies in Escherichia coli have shown that copper toxicity, facilitated by pyrithione, can lead to changes in protein stability. nih.gov Key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and isocitrate dehydrogenase (IDH) have been identified as direct targets whose activities are disrupted by the presence of copper. nih.govduke.edu The disruption of these enzymes involved in central carbon metabolism highlights the broad impact of copper pyrithione on bacterial physiology. mdpi.com

Furthermore, copper can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components like proteins and nucleic acids. mdpi.com While CuPT is effective against a range of Gram-positive and Gram-negative bacteria, its precise impact can vary depending on the bacterial species and its inherent mechanisms for copper tolerance. biosynth.commdpi.com

Inhibition of Bacterial Biofilm Formation and Dispersal Mechanisms

Copper pyrithione has demonstrated significant efficacy in preventing the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces. researchgate.netfrontiersin.org This property is central to its use as an antifouling agent. researchgate.net

Research has shown that materials functionalized with copper pyrithione can effectively inhibit biofilm production by various bacterial species, including Vibrio harveyi and Cellulophaga lytica. researchgate.netfrontiersin.org In one study, high-density polyethylene (B3416737) (HDPE) functionalized with CuPT reduced biofilm formation by 12% to 40% compared to control surfaces. frontiersin.org Even at low concentrations, CuPT was the key component in producing a notable reduction in bacterial biofilm formation. frontiersin.org

While the primary mechanism is the prevention of initial bacterial attachment and growth, there is also evidence suggesting that the components of antifouling paints containing copper pyrithione can inhibit quorum sensing in reporter strains like Chromobacterium violaceum. ruc.dk Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. By interfering with these signaling pathways, copper pyrithione can disrupt the development and maturation of biofilms. However, it's also been noted that some bacteria resistant to the active compounds in these paints can still form biofilms. ruc.dk

Inactivation of Bacterial β-Lactamase Enzymes and Antibiotic Potentiation

A significant aspect of copper pyrithione's biological activity is its ability to inactivate bacterial β-lactamase enzymes, particularly metallo-β-lactamases (MBLs). dur.ac.ukasm.org These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the antibiotic's core structure. researchgate.netnih.gov

Copper pyrithione acts as a copper delivery agent, increasing the intracellular concentration of copper ions. asm.orgnih.govresearchgate.net These copper ions can then directly inhibit the activity of MBLs, such as the New Delhi metallo-β-lactamase 1 (NDM-1). asm.orgresearchgate.net The mechanism of inhibition can involve copper ions binding to the zinc site of the enzyme, displacing the essential zinc ions, or binding to an allosteric site in a noncompetitive manner. researchgate.net This inactivation of β-lactamases restores the susceptibility of resistant bacteria to β-lactam antibiotics. dur.ac.ukrsc.org

This synergistic effect has been demonstrated in studies where copper pyrithione, in combination with carbapenems like ertapenem (B1671056) and meropenem (B701), significantly sensitized carbapenem-resistant, NDM-positive E. coli strains. asm.orgresearchgate.netnih.gov The potentiation is a combination of the direct antibacterial action of copper pyrithione and its inhibition of carbapenemase activity. nih.govresearchgate.net This makes copper pyrithione a promising candidate for the development of adjuvants to overcome β-lactam antibiotic resistance. dur.ac.ukasm.org

Interference with Bacterial DNA Replication and Protein Synthesis

The antibacterial action of copper pyrithione extends to the fundamental processes of DNA replication and protein synthesis. biosynth.com The influx of copper ions facilitated by pyrithione can lead to the damage of nucleic acids. mdpi.comresearchgate.net This damage can occur through the generation of reactive oxygen species (ROS) via Fenton-like reactions, which can cause breaks in DNA strands and other forms of genetic damage. mdpi.com

In addition to DNA damage, copper pyrithione has been shown to inhibit protein synthesis in bacteria. mdpi.commdpi.combiosynth.com At higher concentrations, pyrithione has been observed to reduce cellular protein synthesis and ATP levels. mdpi.com The disruption of key metabolic enzymes and the general stress induced by copper toxicity can indirectly affect the machinery of protein synthesis. nih.govduke.edu For instance, in Staphylococcus aureus, copper stress has been found to target proteins involved in central carbon metabolism, which would have downstream effects on the energy-intensive process of protein synthesis. mdpi.com

Furthermore, the addition of a copper-pyrithione complex to amikacin (B45834), an aminoglycoside antibiotic that inhibits protein synthesis, resulted in the growth inhibition of an amikacin-resistant Klebsiella pneumoniae strain, suggesting a potential synergistic effect on protein synthesis inhibition. mdpi.comresearchgate.net

Antifouling Mechanisms at the Microorganism and Macroorganism Level

Inhibition of Marine Larval Settlement and Adhesion Processes

Copper pyrithione is a widely used and effective antifouling agent that deters the settlement and adhesion of marine organisms, including the larval stages of macroorganisms like barnacles. researchgate.netresearchgate.net The primary mechanism of action is the prevention of the initial attachment of larvae to submerged surfaces.

Studies have evaluated the toxicity and anti-settlement properties of copper pyrithione against various marine organisms. For instance, it has been tested against the barnacle species Amphibalanus amphitrite and Balanus perforatus. researchgate.netresearchgate.net The compound exhibits potent antifouling efficacy, often at concentrations that are toxic to the settling larvae. scievent.com For example, in comparison to other compounds, copper pyrithione showed strong antifouling activity, with an EC50 (the concentration that causes a 50% response) for settlement inhibition of less than 0.01 µg/mL. scievent.com

The release of copper pyrithione from antifouling paints creates a toxic barrier on the surface that is inhospitable for larval settlement. Exposure to copper pyrithione can lead to malformations and mortality in the larvae of organisms like the compound ascidian Botryllus schlosseri, thereby preventing successful settlement and metamorphosis. mdpi.com

Cytotoxicity to Microalgae and Macroalgae

Copper pyrithione exhibits significant cytotoxicity towards both microalgae and macroalgae, which is a key aspect of its function as an antifouling biocide. researchgate.netgu.se This broad-spectrum activity prevents the formation of algal biofilms, which are often the initial step in the biofouling process. frontiersin.org

Studies have shown that copper pyrithione is highly effective at inhibiting the growth of various microalgae. biorxiv.orgpeercommunityin.org For example, the 72-hour EC50 values (concentration causing 50% growth inhibition) for the microalgae Dunaliella tertiolecta, Tetraselmis tetrathele, Chaetoceros calcitrans, and the diatom Skeletonema costatum have been reported to be 7.3 µg/L, 12 µg/L, 3.2 µg/L, and 1.5 µg/L, respectively. biorxiv.orgpeercommunityin.org Copper pyrithione was found to be the most efficient biocide in preventing the growth of both the macroalga Ulva lactuca and periphyton communities. gu.se

The mechanism of toxicity is believed to involve the disruption of cellular processes due to the influx of copper ions. diva-portal.org In antifouling paints that also contain zinc pyrithione, the zinc ions can be replaced by copper ions in the marine environment, forming the more toxic copper pyrithione, which enhances its algicidal potential. researchgate.net The combination of copper pyrithione and free zinc ions can inflict more biocidal damage than either component alone. researchgate.net

Table of Research Findings on Copper Pyrithione's Biological Activities

| Biological Activity | Organism(s) | Key Findings | References |

|---|---|---|---|

| Cellular Target Identification | Escherichia coli | Disrupts iron-sulfur clusters in proteins; inhibits metabolic enzymes like GAPDH and IDH. | drugbank.comnih.govduke.edu |

| Biofilm Inhibition | Vibrio harveyi, Cellulophaga lytica | Functionalized HDPE with CuPT reduced biofilm formation by 12-40%. | frontiersin.org |

| β-Lactamase Inactivation | NDM-1 producing E. coli | Inactivates metallo-β-lactamases (e.g., NDM-1) by delivering copper ions, restoring antibiotic susceptibility. | dur.ac.ukasm.orgresearchgate.net |

| Antibiotic Potentiation | Carbapenem-resistant E. coli | Sensitizes resistant bacteria to carbapenems (ertapenem, meropenem) in a synergistic manner. | asm.orgnih.govresearchgate.net |

| DNA/Protein Synthesis Interference | General bacteria | Can cause DNA damage via ROS and inhibits protein synthesis. | mdpi.commdpi.combiosynth.com |

| Larval Settlement Inhibition | Barnacles (Balanus amphitrite) | Potent antifouling activity with an EC50 for settlement inhibition <0.01 µg/mL. | scievent.com |

| Microalgae Cytotoxicity | Skeletonema costatum, Chaetoceros calcitrans | Highly toxic with 72h EC50 values of 1.5 µg/L and 3.2 µg/L, respectively. | biorxiv.orgpeercommunityin.org |

| Macroalgae Cytotoxicity | Ulva lactuca | Most efficient biocide in preventing growth compared to several other antifouling agents. | gu.se |

Repellent Mechanisms Against Fouling Organisms

Copper Pyrithione (CuPT) is a broad-spectrum biocide utilized in antifouling coatings to deter the settlement and growth of a wide range of marine fouling organisms, including bacteria, algae, and invertebrates such as barnacles. mdpi.comesaar.com Its efficacy stems from a multi-faceted mechanism of action that primarily involves the disruption of fundamental cellular processes in these organisms. While the overarching effect is repellency and prevention of colonization, the underlying mechanisms are deeply rooted in its toxicological properties at the cellular and molecular level.

The primary mode of action of Copper Pyrithione is associated with its ability to increase the intracellular concentration of copper ions (Cu²⁺). peercommunityin.orgnih.gov The pyrithione component of the molecule is understood to act as an ionophore, a substance that can transport particular ions across a lipid membrane in a cell. peercommunityin.orgnih.gov In this case, pyrithione facilitates the transport of copper ions across the cell membranes of fouling organisms, leading to a disruptive increase in their internal copper levels. peercommunityin.orgnih.gov This is a critical aspect of its potency, as it enhances the bioavailability of the toxic copper ions to the internal cellular machinery.

Once inside the cell, the excess copper ions can induce a cascade of detrimental effects. One of the key mechanisms is the generation of oxidative stress. nih.gov This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products is disrupted. The increased intracellular copper concentration can catalyze the formation of highly reactive hydroxyl radicals, leading to cellular damage. This oxidative stress can harm essential cellular components such as lipids, proteins, and DNA, ultimately compromising cell function and viability. nih.gov

Furthermore, the influx of copper ions can interfere with vital enzymatic processes. For instance, in fungi, pyrithione-mediated copper influx has been shown to lead to the inactivation of iron-sulfur cluster-containing proteins, which are crucial for various metabolic pathways. nih.gov This disruption of metabolic processes is a general mechanism that can affect a broad spectrum of fouling organisms. esaar.com

The integrity of the cell membrane is another target of Copper Pyrithione. It has been observed that CuPT can disrupt the cell membrane integrity of periphyton communities, which are complex assemblages of algae, bacteria, and other microorganisms that form the initial biofilm on submerged surfaces. mdpi.com By compromising the cell membrane, CuPT can lead to leakage of cellular contents and ultimately cell death, thus preventing the formation of the foundational microbial layer necessary for subsequent macrofouling.

In the context of specific fouling organisms, Copper Pyrithione has demonstrated significant efficacy. It is particularly effective against "soft-fouling" organisms like algae, which can be tolerant to copper alone. europa.eu This is why it is often used as a "booster" biocide in conjunction with copper-based antifouling paints. europa.euinano.dk Studies on the green alga Ulva, a common fouling species, have shown that CuPT can effectively inhibit the settlement of its spores.

With regard to invertebrate foulers, such as barnacles, Copper Pyrithione inhibits their larval settlement. researchgate.netmdpi.com Barnacle larvae, specifically the cyprid stage, actively explore surfaces before committing to permanent attachment. tandfonline.com The presence of CuPT in a coating creates a toxic environment that deters this settlement behavior. While the precise chemosensory or signaling pathway disruptions are not fully elucidated, the toxic effects at the point of contact are a strong deterrent. Sub-lethal exposure to CuPT can induce stress responses and developmental abnormalities, preventing the successful transition from a free-swimming larva to a sessile adult. researchgate.netmdpi.com For example, research on the barnacle Balanus amphitrite has established effective concentrations (EC₅₀) at which settlement is inhibited. mdpi.com

The repellent action of Copper Pyrithione is therefore not a passive, long-distance signal but rather a consequence of its potent biocidal activity at the coating-water interface. The continuous leaching of CuPT from the paint film creates a micro-layer of toxicant that fouling organisms must interact with upon approach or contact. This interaction triggers the disruptive cellular and molecular mechanisms described, effectively repelling them from the surface by inhibiting their ability to settle, adhere, and grow.

The following table summarizes the repellent mechanisms of Copper Pyrithione against various fouling organisms based on available research findings.

| Fouling Organism | Observed Repellent Effect | Proposed Mechanism of Action |

| Bacteria | Inhibition of biofilm formation | Disruption of cell membrane integrity, general metabolic disruption. mdpi.comesaar.com |

| Algae (e.g., Ulva) | Inhibition of spore settlement | Pyrithione acts as a copper ionophore, increasing intracellular Cu²⁺, leading to oxidative stress and metabolic disruption. peercommunityin.orgnih.govnih.goveuropa.eu |

| Periphyton | Inhibition of community settlement and growth | Disruption of cell membrane integrity due to increased cellular metal ion concentrations. mdpi.com |

| Fungi | Growth inhibition | Pyrithione-mediated increase in cellular copper leads to the inactivation of iron-sulfur cluster-containing proteins. nih.gov |

| Barnacles (e.g., Balanus amphitrite) | Inhibition of larval settlement and metamorphosis | Toxicity at sub-lethal and lethal concentrations deters settlement; potential disruption of cellular processes required for adhesion and development. researchgate.netmdpi.commdpi.com |

Environmental Fate, Ecotoxicology, and Remediation Research

Environmental Persistence and Degradation Pathways

The persistence of copper pyrithione (B72027) in the environment is largely dictated by its susceptibility to various degradation processes. While considered to have a relatively short environmental lifespan under certain conditions, its stability can increase significantly in the absence of light. nih.govresearchgate.netresearchgate.net

Photolysis is the principal degradation pathway for copper pyrithione in aquatic environments. researchgate.net The molecule is susceptible to photolytic cleavage at wavelengths between 320-355 nm. diva-portal.org This process is rapid, particularly under direct sunlight, leading to the transformation of the parent compound into less toxic substances. nih.govnih.gov

The rate of photodegradation is significantly influenced by light intensity and the properties of the water matrix. diva-portal.orgresearchgate.netnorden.org Research has consistently shown that the half-life of copper pyrithione is remarkably short when exposed to light, often measured in minutes. However, in dark conditions or in waters with high turbidity and low light penetration, its persistence is substantially longer. researchgate.netresearchgate.netdiva-portal.orgnorden.org The primary end-product of this degradation is 2-pyridine sulfonic acid (PSA), which is considered significantly less toxic than copper pyrithione. researchgate.netnih.gov

Reported Photolytic Half-Life of Copper Pyrithione

| Reported Half-Life | Conditions | Source |

|---|---|---|

| 7 to 45 minutes | Dependent on light intensities | diva-portal.orgnorden.org |

| 7.1 ± 0.2 minutes | Sunlight exposure in seawater | researchgate.netnih.gov |

| < 2 minutes | Direct sunlight exposure in seawater | researchgate.net |

| 7 to 9 minutes | Sunlight exposure in sterile seawater | researchgate.net |

| < 1 day | Natural sunlight or UV lamp (0.1 mg/L initial concentration) | researchgate.net |

Compared to photolysis, biotransformation and microbial degradation play a lesser role in the breakdown of copper pyrithione in the environment. researchgate.netnih.gov Studies have indicated that biodegradation without the influence of sunlight is negligible over short time frames. researchgate.netnih.gov When both sunlight and microbial populations are present, the degradation time is not significantly shortened compared to photolysis alone, suggesting that light-induced degradation is the dominant process. diva-portal.orgresearchgate.net

Copper pyrithione exhibits considerable stability in the absence of light. diva-portal.orgnorden.org In dark conditions, its half-life could not be determined within a 48-hour experimental period, indicating its persistence when light is limited. diva-portal.org The compound is reported to be hydrolytically stable in a pH range of 4 to 8.5. esaar.com

The primary transformation product resulting from both photolytic and, to a lesser extent, biological degradation is 2-pyridine sulfonic acid (PSA). nih.goveuropa.eu Another identified product is carbon dioxide. nih.gov In the marine environment, zinc pyrithione (ZnPT) released from some antifouling paints can undergo transchelation, where the zinc ion is exchanged for a copper ion present in the seawater, forming the more stable copper pyrithione complex. diva-portal.orgeuropa.euresearchgate.netu-tokyo.ac.jp

Biotransformation and Microbial Degradation in Aquatic and Terrestrial Ecosystems

Adsorption, Leaching, and Bioavailability in Environmental Compartments

The behavior of copper pyrithione in the environment is also defined by its physical distribution among water, sediment, and soil, which influences its bioavailability and potential for ecological interaction.

Due to its neutral, hydrophobic nature and low water solubility, copper pyrithione has a high affinity for organic matter. diva-portal.org This leads to its adsorption onto suspended particles and subsequent deposition into sediments. peercommunityin.orgpeercommunityin.org In environments with low light, such as deep waters or within sediment layers, the compound can persist. cambridge.org

The concentration of copper pyrithione in sediments has been reported to range from 2 to 422 µg/kg dry weight in some studies. researchgate.netresearchgate.net The interaction with organic matter is a critical factor, as it can reduce the bioavailability of copper. slu.semst.dk The soil adsorption coefficient (Koc) for pyrithione, which indicates its tendency to bind to soil organic carbon, has been measured to be between 780 and 11,000 L/kg, signifying strong adsorption. europa.eu However, the nature of the organic matter is also important; contaminants bound to easily digestible food sources may be more readily absorbed by organisms than those bound to refractory materials. mst.dk

Copper pyrithione is released into the aquatic environment through the gradual leaching from antifouling coatings on ship hulls and other marine structures. researchgate.netmdpi.com This process is part of the coating's intended function, creating a biocidally active surface layer. The release mechanism involves the dissolution of the paint's surface layer upon contact with seawater, which allows the biocide to be slowly released. mdpi.com

The rate of leaching can be influenced by various environmental factors, including water temperature, pH, salinity, and water flow. researchgate.net For instance, poorly water-soluble particles of copper pyrithione may be released directly from the coating surface as solid particles rather than dissolved molecules. nih.gov Studies have shown that after exposure to seawater, a leached layer forms on the coating, depleted of the biocide. forcetechnology.com Standardized methods have been developed to measure the leaching rates of biocides from antifouling paints to assess their environmental release. scievent.com

Bioavailability to Non-Target Aquatic and Terrestrial Organisms

Copper pyrithione's form influences its bioavailability and subsequent toxicity. Studies have shown that copper is more bioavailable, and thus more toxic, when it is in the form of copper pyrithione compared to its inorganic salt, copper sulfate (B86663) (CuSO₄). biorxiv.orgresearchgate.net This increased bioavailability is evidenced by a greater accumulation of copper in the gills of fish exposed to copper pyrithione. biorxiv.orgresearchgate.netresearchgate.net For instance, in a study on rainbow trout, copper accumulation was significantly higher in the gills of fish exposed to copper pyrithione than in those exposed to copper sulfate, leading to higher mortality rates in the copper pyrithione group. biorxiv.orgcambridge.org

The bioavailability of copper pyrithione is a critical factor in its potential to harm non-target species. biorxiv.org While it has low potential for bioaccumulation in the traditional sense, its enhanced uptake in the form of copper pyrithione can lead to acute toxic effects. regulations.gov The compound is known to be highly toxic to a range of aquatic organisms, including fish and invertebrates. Due to its low water solubility, copper pyrithione is expected to adsorb to suspended particles and sediment, where it can become a source of exposure for benthic organisms. peercommunityin.orgup.pt However, once in the environment, it degrades rapidly, especially in the presence of light, which helps to mitigate its long-term impact. researchgate.netnih.gov

Ecotoxicological Impact Assessments on Non-Target Organisms and Ecosystems

The ecotoxicological impact of copper pyrithione has been the subject of numerous studies, focusing on its effects on various non-target organisms and the broader ecosystem.

Copper pyrithione has demonstrated high acute and chronic toxicity to a wide range of aquatic organisms.

Acute Toxicity: Studies have reported 96-hour median lethal concentration (LC50) values for fish such as the fathead minnow (Pimephales promelas) and red sea bream (Pagrus major) to be in the low microgram per liter range. biorxiv.orgoup.com For example, the 96-hour LC50 for Pimephales promelas has been reported as 2.6 µg/L and 4.3 µg/L, and for Pagrus major as 7.67 µg/L and 9.3 µg/L. biorxiv.orgoup.com In a 24-hour acute exposure study with juvenile rainbow trout, a nominal concentration of 100 µg/L of copper from copper pyrithione resulted in 85% mortality within 15 hours. biorxiv.orgresearchgate.netpeercommunityjournal.org

For aquatic invertebrates, the toxicity is also high. The 96-hour LC50 for the mysid shrimp (Mysidopsis bahia) was found to be 1.6 µg/L. europa.eu The copepod Tigriopus japonicus showed a 96-hour LC50 of 30 and 32.7 µg/L in separate studies. biorxiv.org The toy shrimp (Heptacarpus futilirostris) is particularly sensitive, with a 96-hour LC50 of 2.5 µg/L. oup.com

Chronic Toxicity: Chronic exposure to copper pyrithione also reveals significant adverse effects. In a 16-day study with juvenile rainbow trout, a nominal concentration of 10 µg/L of copper from copper pyrithione led to 35-38% mortality, while no mortality was observed with the same concentration of copper from copper sulfate. biorxiv.orgresearchgate.netpeercommunityjournal.org For rainbow trout larvae, a 28-day LC50 was determined to be 1.3 µg/L. Another study on rainbow trout larvae showed that exposure to 10 µg/L of copper pyrithione for 8 days resulted in 99% mortality, compared to only 4% for those exposed to copper sulfate. nih.gov Furthermore, larval development and growth were negatively affected by copper pyrithione at concentrations as low as 0.5 µg/L. nih.gov

The following table provides a summary of acute and chronic toxicity data for copper pyrithione on various aquatic organisms.

| Species | Test Type | Endpoint | Concentration (µg/L) | Duration | Reference |

| Pimephales promelas (Fathead minnow) | Acute | LC50 | 2.6 | 96 hours | europa.eu |

| Pagrus major (Red sea bream) | Acute | LC50 | 9.3 | 96 hours | oup.com |

| Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | 7.67 | 96 hours | biorxiv.org |

| Oncorhynchus mykiss (Rainbow trout) | Chronic | NOEC | <10 | 28 days | europa.eu |

| Oncorhynchus mykiss (Rainbow trout) larvae | Chronic | LC50 | 1.3 | 28 days | |

| Mysidopsis bahia (Mysid shrimp) | Acute | LC50 | 1.6 | 96 hours | europa.eu |

| Heptacarpus futilirostris (Toy shrimp) | Acute | LC50 | 2.5 | 96 hours | oup.com |

| Tigriopus japonicus (Copepod) | Acute | LC50 | 30 | 96 hours | biorxiv.org |

Copper pyrithione is highly effective against a broad spectrum of microbes, which is why it is used as a biocide. jubilantingrevia.com However, this also means it can have significant impacts on non-target aquatic microbial communities and primary producers like algae.

Studies have shown that copper pyrithione can inhibit the growth of marine diatoms. researchgate.netnih.gov For example, the 72-hour EC50 (concentration that causes a 50% effect) for growth inhibition in the marine diatom Skeletonema costatum was found to be 1.5 µg/L, and for Chaetoceros calcitrans, it was 3.2 µg/L. biorxiv.org The green alga Dunaliella tertiolecta showed a 72-hour EC50 of 7.3 µg/L. biorxiv.org

In estuarine sediments, copper pyrithione has been shown to affect microbial communities. researchgate.netnih.gov A study found that copper pyrithione additions led to significant increases in nitrate (B79036) fluxes and decreases in total DNA content, indicating changes in nitrification and denitrification processes and a reduction in microbial biomass. researchgate.netnih.gov The lowest-observed-effect concentration (LOEC) for these effects was 0.1 nmol/g dry sediment. researchgate.netnih.gov

Research on marine bacterial communities revealed that copper pyrithione was more toxic than zinc pyrithione, with a 50% effective concentration (EC50) of 0.3 mg/L compared to 1.4 mg/L for zinc pyrithione. cambridge.org These findings highlight the potential for copper pyrithione to disrupt the base of the aquatic food web.

Information on the direct impact of copper pyrithione on terrestrial organisms and soil microbial communities is less abundant than for aquatic systems. However, based on its known biocidal properties, it is expected to have an effect.

For soil organisms, a study on the springtail Folsomia candida reported a 28-day no-observed-effect concentration (NOEC) for reproduction of 8.7 mg/kg dry weight of soil. europa.eu For the earthworm Eisenia fetida, the 28-day NOEC for body weight was 40 mg/kg dry weight of soil. europa.eu These studies indicate a potential for adverse effects on soil invertebrates at sufficient concentrations.

Regarding soil microbial communities, the addition of biocides like copper pyrithione can alter their structure and function. bohrium.com While specific studies on copper pyrithione's impact on soil microbes are limited, research on similar compounds suggests that it could affect important processes like nitrogen and carbon mineralization. europa.eu The use of pesticides in agriculture has been shown to impact soil microbial communities, and it is reasonable to assume that the introduction of a potent biocide like copper pyrithione could have similar disruptive effects. peercommunityin.org

Biomarker research is a valuable tool for assessing the sublethal effects of contaminants like copper pyrithione in the environment. Sentinel species, which are organisms that can provide an early warning of environmental problems, are often used in these studies.

In fish, exposure to copper pyrithione has been shown to induce a range of molecular and physiological responses. Studies on rainbow trout have investigated changes in gene expression related to the antioxidant response, detoxification, and copper transport. biorxiv.orgresearchgate.netpeercommunityjournal.org Exposure to copper pyrithione led to a strong decrease in the expression of these genes in the gills and liver, suggesting significant cellular stress. biorxiv.orgpeercommunityjournal.org However, the activity of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase did not show a clear response, making it difficult to conclude on the induction of oxidative stress based on enzyme activity alone. biorxiv.orgbiorxiv.org

In brook trout (Salvelinus fontinalis), acute exposure to copper pyrithione caused morphological changes in the gills, including edema and fusion of lamellae. nih.gov At the cellular level, it led to altered mitochondria in chloride cells and increased levels of lipid peroxidation products, indicating oxidative damage. nih.gov

For invertebrates, studies on the mussel Unio mancus exposed to environmentally relevant concentrations of copper pyrithione showed increased levels of malondialdehyde (an indicator of oxidative stress) in the digestive gland. researchgate.net Histopathological alterations were also observed in the gills and digestive gland. researchgate.net These biomarker responses demonstrate the potential for copper pyrithione to cause harm at concentrations found in the environment.

To understand the relative environmental risk of copper pyrithione, its toxicity is often compared to that of other biocides, both older "legacy" compounds and other "emerging" alternatives to tributyltin (TBT).

One of the most significant findings is that copper pyrithione is considerably more toxic than its inorganic counterpart, copper sulfate, due to the higher bioavailability of copper in the pyrithione complex. biorxiv.orgnih.gov Studies have consistently shown higher mortality and greater copper accumulation in organisms exposed to copper pyrithione. biorxiv.orgpeercommunityin.orgnih.gov

When compared to zinc pyrithione, another metal pyrithione biocide, the relative toxicity can vary depending on the organism. For marine bacteria, copper pyrithione is more toxic. cambridge.org However, for some marine diatoms, zinc pyrithione has been reported to be more toxic. cambridge.org In studies with embryonic flounder, copper pyrithione showed greater potency in causing developmental malformations and mortality than zinc pyrithione. nih.gov It's also important to note that zinc pyrithione can be converted to the more toxic copper pyrithione in the presence of copper ions in the environment. oup.com

In a broader comparison with other TBT-substitute biocides, copper pyrithione is among the most toxic to marine crustaceans. oup.com A comprehensive study comparing the acute toxicity of several biocides on 12 marine species found that the toxicity of copper pyrithione was comparable to that of the highly toxic legacy biocide TBT for most species tested, and even more toxic to medaka fish larvae. researchgate.net In a comparison with TBT and other biocides on marine bacteria, TBT was the most toxic, followed closely by copper pyrithione. researchgate.net

These comparative studies highlight that while copper pyrithione is an effective biocide, it also poses a significant ecotoxicological risk, in some cases comparable to or greater than the legacy biocides it was designed to replace. peercommunityin.orgresearchgate.net

Biomarker Research in Environmental Sentinel Species

Environmental Risk Assessment Methodologies and Ecological Modeling

The environmental risk assessment (ERA) for Copper Pyrithione (CuPT) is a structured process designed to evaluate the potential adverse effects on ecosystems. Methodologies for this assessment integrate exposure and effects analysis, culminating in risk characterization. A central component of this process is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The resulting ratio, known as the Risk Quotient (PEC/PNEC), provides a quantitative measure of risk; a value below 1 generally indicates that adverse environmental effects are unlikely. researchgate.net

Ecological modeling is a critical tool for estimating the environmental concentrations of CuPT. For antifouling applications, the Marine Antifouling Model for Predicted Environmental Concentration (MAMPEC) is a standard model used to calculate PEC values. europa.eu These models consider factors such as the leaching rate of the biocide from treated surfaces, which for a typical antifouling paint containing 4% CuPT, is estimated using methods like the CEPE mass-balance method. europa.eu More complex chemical fate models have also been employed to estimate the Estimated Environmental Concentration (EEC) in specific water bodies, such as Tokyo Bay. aist.go.jp Such assessments factor in the emission sources, including commercial shipping, and the hydrodynamics of the environment to predict spatial and temporal concentrations. aist.go.jp

A crucial aspect of CuPT risk assessment is understanding its chemical speciation in aquatic environments. The toxicity and fate of pyrithione are highly dependent on the metal ion it is complexed with and other water quality parameters. nerc.ac.uk Modeling of chemical speciation is therefore a vital tool. In freshwater, pyrithione speciation can be dominated by its binding to iron(III), with contributions from copper, aluminum, and zinc. nerc.ac.uk This speciation is highly sensitive to the pH and the concentration of natural organic matter in the water, which can influence the bioavailability and, consequently, the toxicity of the compound. nerc.ac.uk

The determination of the PNEC value relies on ecotoxicological data from sensitive species. For instance, a toxicity limit of 0.25 μg/L, based on the 96-hour No Observed Effect Concentration (NOEC) for the marine diatom Skeletonema costatum, has been used in risk assessments. aist.go.jp An uncertainty factor (UF), often set at 100, is applied to such laboratory-derived toxicity data to calculate a protective PNEC for the ecosystem. aist.go.jp Based on Lowest Observed Effect Concentrations (LOECs), a PNEC for CuPT in the pelagic marine environment was determined to be 0.001 nM. diva-portal.org

| Parameter | Organism/Environment | Value | Source |

|---|---|---|---|

| EC50 | Marine Bacteria | 0.3 mg/L | cambridge.org |

| EC50 | Pelagic Bacteria, Algae, Zooplankton | 1.6-60 nM | diva-portal.org |

| NOEC (96-hour) | Skeletonema costatum | 0.25 µg/L | aist.go.jp |

| PNEC (Pelagic) | Marine Environment | 0.001 nM | diva-portal.org |

| PNEC (Benthic) | Marine Sediment | 1 pmol/g dry sediment | diva-portal.org |

Strategies for Environmental Mitigation and Remediation of Copper Pyrithione Contamination

The primary mechanism for the natural attenuation of Copper Pyrithione in the environment is photodegradation. diva-portal.orgnih.gov Exposure to sunlight, particularly UV light at wavelengths between 320-355 nm, causes the rapid breakdown of the pyrithione molecule. diva-portal.org Research indicates that the photolytic half-life of CuPT in seawater can be extremely short, with estimates ranging from less than two minutes to approximately 7-9 minutes under direct sunlight. researchgate.netresearchgate.netnih.gov However, this degradation is highly dependent on light intensity and water transparency. researchgate.net In conditions of low light or darkness, and in turbid waters, CuPT is significantly more persistent, with studies showing it remains stable for over 48 hours. diva-portal.orgresearchgate.netresearchgate.net

| Condition | Half-Life (t½) | Source |

|---|---|---|

| Sunlight Exposure (Seawater) | 7.1 ± 0.2 minutes | researchgate.netnih.gov |

| Varying Light Intensities | 7 to 45 minutes | diva-portal.org |

| Darkness / Reduced Light | >48 hours (stable) | diva-portal.orgresearchgate.net |

| Natural Sunlight (0.1 mg/L initial conc.) | < 1 day | researchgate.net |

The degradation of CuPT via photolysis leads to the formation of several breakdown products. The major detectable degradation products after 30 days are reported to be 2-Pyridine sulfonic acid (PSA) and carbon dioxide. nih.gov Aquatic toxicity studies have shown PSA to be several orders of magnitude less toxic than the parent compound. nih.gov Other identified photodegradation products include 2,2'-dithio-bispyridine N-oxide [(PT)2], 2-mercaptopyridine (B119420) N-oxide (HPT), and pyridine (B92270) N-oxide (PO). researchgate.net

For engineered remediation, Advanced Oxidation Processes (AOPs) offer effective methods for degrading CuPT and other contaminants. dntb.gov.ua AOPs that utilize sulfate ion radicals (SO₄•⁻) as a highly efficient initiator have been shown to accelerate plastic degradation in seawater, a process relevant to the breakdown of paint particles containing CuPT. mdpi.com Another powerful AOP is the combination of ozone (O₃) and ultraviolet (UV) light. mdpi.com The UV-Ozone process generates highly reactive hydroxyl radicals (HO•) that can effectively oxidize and remove copper from wastewater. mdpi.comwqpmag.com The process performance is influenced by parameters such as initial contaminant concentration, ozone dosage, and pH, and often results in the formation of solid copper oxide (CuO). mdpi.com

While photodegradation is a rapid process for CuPT, its biological degradation in aquatic environments appears to be limited. Studies examining the degradation of CuPT in seawater have found that the presence of natural assemblages of marine bacteria did not significantly shorten the degradation time compared to photolysis alone, suggesting that biodegradation is negligible under these conditions. researchgate.netnih.gov Experiments conducted in the dark also showed no significant biological breakdown over a 48-hour period. diva-portal.org

However, bioremediation strategies are well-established for treating sites contaminated with heavy metals like copper. researchgate.netnih.gov These approaches focus on using microorganisms and plants to reduce the toxicity, mobility, or concentration of copper in the environment. These methods are generally considered cost-effective and environmentally friendly compared to conventional physico-chemical techniques. mdpi.com

Key bioremediation strategies applicable to copper contamination include:

Bioleaching : This process uses microorganisms to solubilize copper from contaminated soils or sediments, allowing for its collection and removal. It is typically applied as an ex situ treatment. researchgate.netnih.gov

Bioimmobilization : This in situ strategy employs microorganisms to transform copper into less mobile and bioavailable forms, thereby reducing its potential to leach into groundwater or enter the food chain. researchgate.netnih.gov

Phytoremediation : This approach uses specific plants to absorb and accumulate metals from the soil. mdpi.com Mixtures of lawn grasses, such as Agrostis capillaris, Festuca pratensis, and Poa pratensis, have demonstrated the ability to accumulate significant amounts of copper. Research has shown a tendency for copper to accumulate in the aerial parts of the grass, which can then be harvested and removed from the site. mdpi.com

Bioaugmentation-Assisted Phytoextraction : This is an enhanced form of phytoremediation where specific metal-mobilizing bacteria are introduced to the soil to increase the uptake of copper by plants. researchgate.netnih.gov

These strategies primarily target the copper ion after the degradation of the parent CuPT molecule or in environments with general copper contamination. The resistance of the intact CuPT compound to microbial attack suggests that a combined approach, where initial degradation is achieved through photolysis or AOPs, followed by bioremediation of the resulting copper ions, could be a viable strategy for contaminated sites.

Resistance Mechanisms and Evolutionary Dynamics in Target Organisms

Mechanisms of Microbial Adaptation and Resistance Development

Microorganisms have evolved a variety of strategies to counteract the toxic effects of biocides like Copper Pyrithione (B72027). These adaptations can be intrinsic or acquired and often involve multifaceted physiological and genetic changes. The primary mechanism of Copper Pyrithione's toxicity involves pyrithione acting as a copper ionophore, shuttling copper into the cell. nih.govpeercommunityin.org This leads to an increase in intracellular copper levels, which can disrupt essential cellular processes, particularly by inactivating iron-sulfur (Fe-S) cluster-containing proteins. nih.govnih.govmdpi.com Resistance, therefore, often targets the mitigation of this copper-induced stress.

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, biocides, and heavy metals, out of the cell. frontiersin.orgmdpi.com This mechanism prevents the accumulation of toxic compounds to lethal concentrations and is a primary defense against Copper Pyrithione.